![molecular formula C10H20N4O3S2 B4756438 N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4756438.png)
N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide
Overview
Description
N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide, also known as E-7010, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazine derivative that has shown promising results in numerous studies, particularly in the areas of cancer research and drug discovery.
Mechanism of Action
The mechanism of action of N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDAC activity, N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide may alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects, particularly in cancer cells. Studies have shown that N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide can induce apoptosis, inhibit cell growth and proliferation, and alter gene expression in cancer cells. Additionally, N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide in lab experiments is its potent antitumor activity against a variety of cancer cell lines. Additionally, N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide in lab experiments is its potential toxicity, particularly at high doses. Additionally, the mechanism of action of N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are a number of potential future directions for the use of N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide in scientific research. One potential direction is the development of N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide as a therapeutic agent for the treatment of cancer. Additionally, N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide may have potential applications in drug discovery, particularly in the development of HDAC inhibitors for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide and to optimize its use in scientific research.
Scientific Research Applications
N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has been widely studied for its potential applications in scientific research, particularly in the areas of cancer research and drug discovery. One of the most promising applications of N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide is its use as a potential anticancer agent. Studies have shown that N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-ethyl-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
properties
IUPAC Name |
1-ethyl-3-[(1-methylsulfonylpiperidine-3-carbonyl)amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O3S2/c1-3-11-10(18)13-12-9(15)8-5-4-6-14(7-8)19(2,16)17/h8H,3-7H2,1-2H3,(H,12,15)(H2,11,13,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJLDBWOBQOBNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1CCCN(C1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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